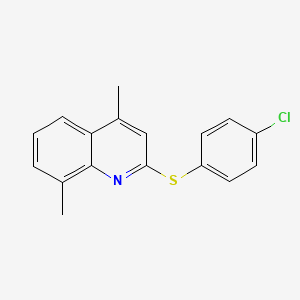

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

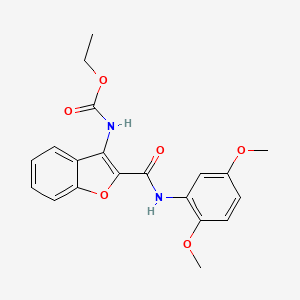

“4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide” is a chemical compound that likely contains a chlorophenyl group, a dimethylquinoline group, and a sulfide linkage .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a phenyl ring (from the 4-chlorophenyl group), a quinoline ring (from the 4,8-dimethyl-2-quinolinyl group), and a sulfide linkage connecting these two groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The chlorophenyl and dimethylquinoline groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Synthesis of Complex Molecules : Research includes the synthesis of complex molecules like 11-aminosubstituted 6,8-dimerhyl-12H-[1]-benzo[5,6]thipyrano-[2,3-c]quinolin-12-ones, demonstrating the role of chlorophenyl sulfide derivatives in constructing benzo analogues of pharmacologically relevant compounds (Croisy-Delcey et al., 1991).

Photocatalytic Synthesis : The photocatalytic synthesis of thieno[3,4-c]quinolin-4(5H)-ones/selenopheno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide as sources showcases innovative methods for constructing C-S/Se bonds and C-C bonds simultaneously without transition metals (Tian et al., 2022).

Materials Science and Organic Electronics

Molecular Structure and Spectroscopy : Studies on molecular structure, spectroscopy, NLO and NBO analyses of certain chlorophenyl and dimethylamino phenyl derivatives highlight their potential in biological applications and as corrosion inhibitors due to their electronic properties (Wazzan et al., 2016).

Polymer Synthesis and Applications : The synthesis of acrylic homo- and co-polymers based on chlorophenyl methacrylate and quinolinyl methacrylate demonstrates their application in antimicrobial properties and metal ion uptake capacity, highlighting the role of these compounds in developing new materials with enhanced properties (Patel et al., 2004).

Theoretical Studies

- DFT and TD-DFT Calculations : Extensive DFT and TD-DFT/PCM calculations on structural parameters and spectroscopic characterization of chlorophenyl derivatives provide insights into their molecular properties, reactivity descriptors, and NLO properties, which are crucial for the development of advanced organic materials (Wazzan et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNS/c1-11-4-3-5-15-12(2)10-16(19-17(11)15)20-14-8-6-13(18)7-9-14/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTIZMMTPOXVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)

![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)

![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)

![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)

![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)